molecular formula C14H20N2O2S B5795335 N'-cyclooctylidenebenzenesulfonohydrazide

N'-cyclooctylidenebenzenesulfonohydrazide

Cat. No. B5795335
M. Wt: 280.39 g/mol
InChI Key: QYSBBOFZQHMNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctylidenebenzenesulfonohydrazide, also known as H-89, is a synthetic compound that has been extensively studied for its potential uses in scientific research. This molecule is a potent inhibitor of protein kinase A (PKA), an enzyme that plays a critical role in many cellular processes. In

Mechanism of Action

N'-cyclooctylidenebenzenesulfonohydrazide works by binding to the catalytic subunit of PKA and preventing it from phosphorylating its target proteins. This inhibition of PKA activity leads to downstream effects on cellular signaling pathways. N'-cyclooctylidenebenzenesulfonohydrazide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against ischemic injury in the heart and brain.
Biochemical and Physiological Effects:
N'-cyclooctylidenebenzenesulfonohydrazide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N'-cyclooctylidenebenzenesulfonohydrazide can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N'-cyclooctylidenebenzenesulfonohydrazide can protect against ischemic injury in the heart and brain, and reduce the severity of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-cyclooctylidenebenzenesulfonohydrazide is its specificity for PKA. Unlike other PKA inhibitors, N'-cyclooctylidenebenzenesulfonohydrazide does not inhibit other kinases, making it a valuable tool for studying the specific functions of PKA. However, N'-cyclooctylidenebenzenesulfonohydrazide has been shown to have off-target effects on other cellular processes, such as calcium signaling. Additionally, N'-cyclooctylidenebenzenesulfonohydrazide has poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on N'-cyclooctylidenebenzenesulfonohydrazide. One area of interest is the development of more potent and specific PKA inhibitors. Another area of research is the investigation of the downstream effects of PKA inhibition in different cellular contexts. Finally, N'-cyclooctylidenebenzenesulfonohydrazide could be used as a starting point for the development of new therapeutic agents for the treatment of cancer, cardiovascular diseases, and neurological disorders.
Conclusion:
In conclusion, N-cyclooctylidenebenzenesulfonohydrazide, or N'-cyclooctylidenebenzenesulfonohydrazide, is a synthetic compound that has been extensively studied for its potential uses in scientific research. N'-cyclooctylidenebenzenesulfonohydrazide is a potent inhibitor of PKA, an enzyme that plays a critical role in many cellular processes. N'-cyclooctylidenebenzenesulfonohydrazide has been used to study the role of PKA in cancer, cardiovascular diseases, and neurological disorders. While N'-cyclooctylidenebenzenesulfonohydrazide has some limitations, it remains a valuable tool for investigating the specific functions of PKA and its downstream effects.

Synthesis Methods

N'-cyclooctylidenebenzenesulfonohydrazide is synthesized through a multi-step process that involves the reaction of several chemical precursors. The first step involves the reaction of cyclooctanone with hydrazine to form cyclooctanone hydrazone. This intermediate is then reacted with benzenesulfonyl chloride to form N-cyclooctylidenebenzenesulfonohydrazone. Finally, this compound is treated with acetic anhydride to produce N'-cyclooctylidenebenzenesulfonohydrazide.

Scientific Research Applications

N'-cyclooctylidenebenzenesulfonohydrazide has been widely used in scientific research as a tool to study the role of PKA in various cellular processes. PKA is a key regulator of many cellular pathways, including metabolism, gene expression, and cell growth. By inhibiting PKA with N'-cyclooctylidenebenzenesulfonohydrazide, researchers can investigate the specific functions of this enzyme in different cellular contexts. N'-cyclooctylidenebenzenesulfonohydrazide has been used to study the role of PKA in cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

N-(cyclooctylideneamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-19(18,14-11-7-4-8-12-14)16-15-13-9-5-2-1-3-6-10-13/h4,7-8,11-12,16H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSBBOFZQHMNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNS(=O)(=O)C2=CC=CC=C2)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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